molecular formula C9H10ClN3O B8618494 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol CAS No. 59060-17-2

4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol

Cat. No. B8618494
CAS RN: 59060-17-2
M. Wt: 211.65 g/mol
InChI Key: XKGYNDQSOFYSJR-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol is a useful research compound. Its molecular formula is C9H10ClN3O and its molecular weight is 211.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59060-17-2

Product Name

4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

(4-chloro-1-ethylpyrazolo[3,4-b]pyridin-5-yl)methanol

InChI

InChI=1S/C9H10ClN3O/c1-2-13-9-7(4-12-13)8(10)6(5-14)3-11-9/h3-4,14H,2,5H2,1H3

InChI Key

XKGYNDQSOFYSJR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.02 g. of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (0.04 mol.) are dissolved in 100 ml. of anhydrous tetrahydrofuran. Nitrogen is passed through the flask and while stirring and cooling with tap water, 1.14 g. of lithium aluminium hydride is added a bit at a time in order to keep the reaction temperature at about 25°C. Stirring is continued for an additional two hours at room temperature. The reaction mixture is allowed to stand over night. Then 3 N-hydrochloric acid (60 ml) is added and the mixture is evaporated in vacuo. The residue is dissolved in water, neutralized with aqueous sodium hydroxide (10%) to pH 7 and extracted several times with ether. The combined etheral extracts are dried with sodium sulfate, evaporated and the residual oil (6.7 g. (79%)) is distilled in vacuo, b.p. 0.4 mm 137°-140°, providing a quickly crystallizing oil. The compound is recrystallized from hexane, to yield the 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol, m.p. 56°.
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